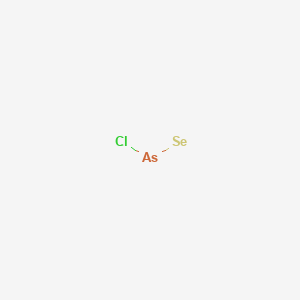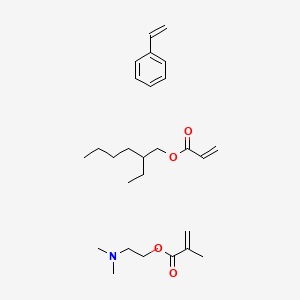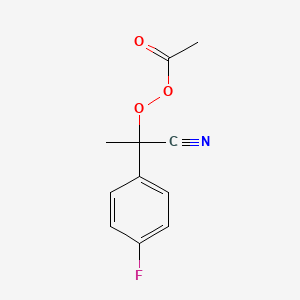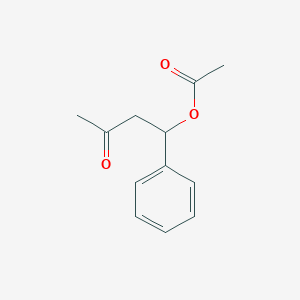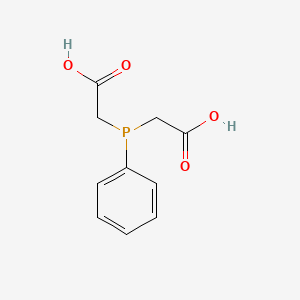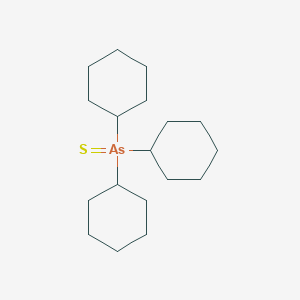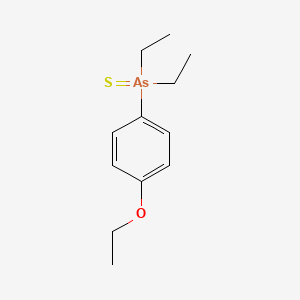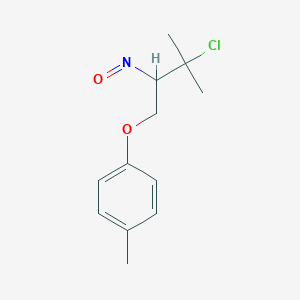
1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methylbenzene is a synthetic organic compound characterized by its unique chemical structure It contains a benzene ring substituted with a 3-chloro-3-methyl-2-nitrosobutoxy group and a methyl group
Méthodes De Préparation
The synthesis of 1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methylbenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 4-methylphenol and 3-chloro-3-methyl-2-nitrosobutane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitroso group to an amine group, typically using hydrogen gas in the presence of a metal catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce amines.
Applications De Recherche Scientifique
1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methylbenzene exerts its effects involves interactions with molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular processes. The chloro and methyl groups may affect the compound’s reactivity and binding affinity to specific targets.
Comparaison Avec Des Composés Similaires
1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methylbenzene can be compared with similar compounds such as:
1-(3-Chloro-3-methyl-2-nitrosobutoxy)benzene: Lacks the additional methyl group on the benzene ring.
1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-ethylbenzene: Contains an ethyl group instead of a methyl group.
1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methoxybenzene: Features a methoxy group instead of a methyl group.
These comparisons highlight the unique structural features and potential reactivity differences of this compound.
Propriétés
Numéro CAS |
58877-01-3 |
|---|---|
Formule moléculaire |
C12H16ClNO2 |
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
1-(3-chloro-3-methyl-2-nitrosobutoxy)-4-methylbenzene |
InChI |
InChI=1S/C12H16ClNO2/c1-9-4-6-10(7-5-9)16-8-11(14-15)12(2,3)13/h4-7,11H,8H2,1-3H3 |
Clé InChI |
UPQFQFYXYIAJJA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCC(C(C)(C)Cl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



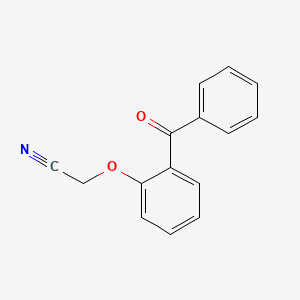
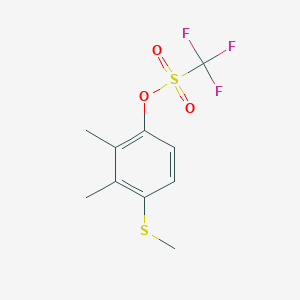
![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14624518.png)
![2-Iodo-N-[3-(pentyloxy)phenyl]benzamide](/img/structure/B14624521.png)
